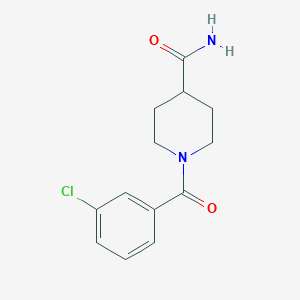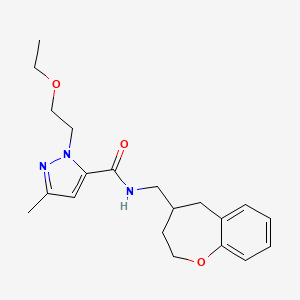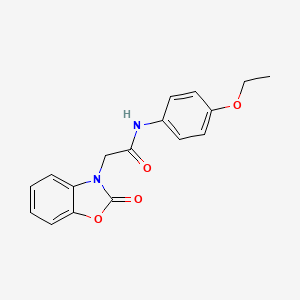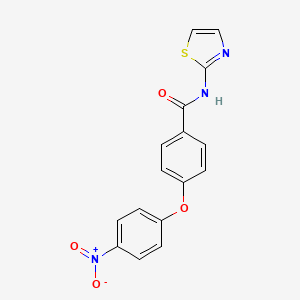
1-(3-chlorobenzoyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to 1-(3-chlorobenzoyl)-4-piperidinecarboxamide, involves strategic modifications to enhance activity. For instance, the introduction of bulky moieties or substituents at specific positions on the benzamide or piperidine moieties has been shown to dramatically influence the compound's activity and interactions (Sugimoto et al., 1990). Such synthetic strategies aim to optimize the compound's efficacy and specificity for potential applications.
Molecular Structure Analysis
Molecular interaction studies of similar piperidine-based compounds have provided insights into their binding mechanisms and conformational preferences. For example, conformational analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide revealed distinct conformations that influence its interaction with biological targets (Shim et al., 2002). These findings underscore the importance of molecular structure in the function and application of such compounds.
Chemical Reactions and Properties
The chemical reactivity and properties of piperidine derivatives are influenced by their structural components. Studies on similar compounds have highlighted the role of specific functional groups in determining the compounds' reactivity and interactions. For instance, the presence of certain substituents can significantly impact the compound's ability to undergo specific chemical reactions or bind to biological targets (Romagnoli et al., 2008).
作用機序
The mechanism of action of 1-(3-chlorobenzoyl)-4-piperidinecarboxamide is not explicitly mentioned in the search results. However, a related compound, Bis-(1-(3-Chlorobenzoyl)-3-Phenylthiourea) Cobalt (III), has been studied for its activity on human estrogen receptor alpha (hER alpha) with a binding affinity value of -9.40 kcal/mol .
Safety and Hazards
The safety and hazards of 1-(3-chlorobenzoyl)-4-piperidinecarboxamide are not explicitly mentioned in the search results. However, the related compound 4-Chlorobenzoyl chloride is classified as causing severe skin burns and eye damage, and may cause respiratory irritation .
将来の方向性
The future directions of research involving 1-(3-chlorobenzoyl)-4-piperidinecarboxamide are not explicitly mentioned in the search results. However, a related compound, Bis-(1-(3-Chlorobenzoyl)-3-Phenylthiourea) Cobalt (III), has been suggested as a potential anticancer candidate . This indicates that there may be potential for further research into the medicinal applications of 1-(3-chlorobenzoyl)-4-piperidinecarboxamide and related compounds.
特性
IUPAC Name |
1-(3-chlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-3-1-2-10(8-11)13(18)16-6-4-9(5-7-16)12(15)17/h1-3,8-9H,4-7H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBJDYDQGFRHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5667649.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5667668.png)
![8-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667675.png)
![N-[2-(benzyloxy)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B5667683.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2E)-3-phenylprop-2-enoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5667697.png)
![1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5667703.png)
![3-methyl-4-(3-methyl-3-phenylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidine](/img/structure/B5667707.png)


![5-acetyl-1'-(4-chloro-3-fluorobenzyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5667727.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5667733.png)
![4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5667740.png)